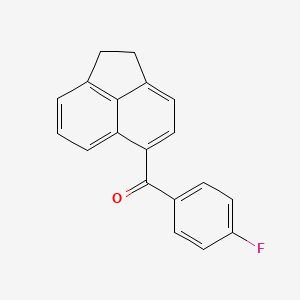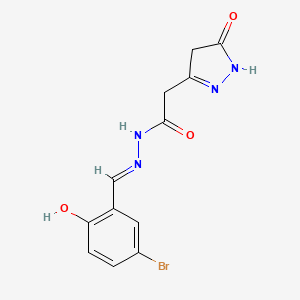![molecular formula C19H30N2O4 B6090490 1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6090490.png)
1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol, also known as ICI118551, is a selective beta-2 adrenergic receptor antagonist that has been extensively studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol works by selectively blocking the beta-2 adrenergic receptors, which are responsible for the relaxation of smooth muscle in the lungs and blood vessels. By blocking these receptors, this compound can reduce the bronchospasm and vasoconstriction associated with asthma and COPD.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce airway hyperresponsiveness, decrease inflammation in the lungs, and improve lung function in patients with asthma and COPD. It can also reduce the heart rate and blood pressure, making it a potential therapeutic agent for heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has several advantages for lab experiments, such as its high selectivity for beta-2 adrenergic receptors and its ability to block these receptors in a dose-dependent manner. However, it also has some limitations, such as its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol. One potential area of research is the development of more potent and selective beta-2 adrenergic receptor antagonists for the treatment of asthma and COPD. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as hypertension and anxiety disorders.
Conclusion:
In conclusion, this compound is a selective beta-2 adrenergic receptor antagonist that has been extensively studied for its potential use in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for the study of this compound, which could lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol can be synthesized through a multistep process that involves the reaction of 2-(6-methoxyphenoxy)ethanol with cyclobutylmethylamine, followed by the addition of morpholine and the final step of protection of the hydroxyl group with a t-butyldimethylsilyl group. The final product is obtained by the deprotection of the t-butyldimethylsilyl group with tetrabutylammonium fluoride.
Aplicaciones Científicas De Investigación
1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has been extensively studied for its potential use in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It has been shown to have selective beta-2 adrenergic receptor antagonism, which makes it a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
1-[2-[(cyclobutylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-23-18-7-2-4-15(12-20-16-5-3-6-16)19(18)25-14-17(22)13-21-8-10-24-11-9-21/h2,4,7,16-17,20,22H,3,5-6,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYLLLSACJDESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(CN2CCOCC2)O)CNC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6090411.png)
![4,4'-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)]dibenzamide](/img/structure/B6090420.png)

![2-{[5-[(benzylthio)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6090460.png)
![N'-[1]benzofuro[3,2-d]pyrimidin-4-yl-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B6090466.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B6090479.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6090481.png)
![1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6090486.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B6090492.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6090500.png)

![4-bromo-2-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)phenol](/img/structure/B6090505.png)
![methyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6090508.png)
![N-benzyl-N,N'-dimethyl-N'-[1-(4-pyrimidinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6090514.png)
